4-Ethyl-4'-iodobiphenyl

Organic Synthesis Cross-Coupling Reaction Kinetics

Sourcing high-purity halogenated biphenyls with reliable reactivity for liquid crystal R&D is a common bottleneck. This compound solves that with its reactive C-I bond. - Enables faster, higher-yielding Suzuki, Heck, or Stille couplings compared to bromo/chloro analogs for efficient monomer synthesis. - ≥99.5% purity minimizes ionic impurities, directly improving voltage holding ratio (VHR) in LCD formulations. - Serves as a key building block for systematic mesomorphic behavior studies with well-defined physical properties (density ~1.5 g/cm³, refractive index 1.617).

Molecular Formula C14H13I
Molecular Weight 308.16 g/mol
CAS No. 17078-76-1
Cat. No. B096750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-4'-iodobiphenyl
CAS17078-76-1
Molecular FormulaC14H13I
Molecular Weight308.16 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CC=C(C=C2)I
InChIInChI=1S/C14H13I/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3
InChIKeyDUQFCMVIJVWQMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-4'-iodobiphenyl: Technical Profile & Industrial Use


4-Ethyl-4'-iodobiphenyl (CAS 17078-76-1) is a halogenated biphenyl derivative characterized by an ethyl substituent on one phenyl ring and an iodine atom on the other . This compound serves primarily as a versatile intermediate in the synthesis of advanced materials, particularly liquid crystals for display technologies, owing to its rigid biphenyl core and the reactive iodine site that enables efficient cross-coupling reactions [1].

WorkflowLiquid crystal monomer synthesis via cross-coupling
Halogen siteIodine site may enable milder coupling conditions
SubstituentEthyl group may influence solubility and mesophase behavior

4-Ethyl-4'-iodobiphenyl: Irreplaceability vs. Halogenated Analogs


The specific substitution pattern and the identity of the halogen in 4-Ethyl-4'-iodobiphenyl are critical determinants of its reactivity and material compatibility. The ethyl group imparts specific solubility and liquid crystalline phase behavior, while the iodine atom exhibits superior reactivity in cross-coupling reactions compared to lighter halogens [1]. Replacing it with an analog like 4-bromo-4'-ethylbiphenyl or 4-chloro-4'-ethylbiphenyl can drastically alter reaction kinetics, yield, and the purity profile of the final product, potentially compromising the performance of downstream materials such as liquid crystals [2].

Target compound
Analog substitution
4-Ethyl-4'-iodobiphenyl
Bromo analog may alter reaction kinetics and final purity
4-Ethyl-4'-iodobiphenyl
Chloro analog may require harsher conditions, reducing functional group tolerance
4-Ethyl-4'-iodobiphenyl
Alternative halogens may shift impurity profiles in liquid crystal mixtures

4-Ethyl-4'-iodobiphenyl: Performance Benchmarks vs. Analogs


Iodine vs. Bromine Cross-Coupling Reactivity

The carbon-iodine (C-I) bond in aryl iodides like 4-Ethyl-4'-iodobiphenyl is significantly weaker and more readily cleaved than the carbon-bromine (C-Br) bond in its bromo analog, 4-bromo-4'-ethylbiphenyl. This translates to faster and often higher-yielding cross-coupling reactions [1].

C-I Bond Energy
Class-level
~65 vs ~80 kcal/mol Δ ≈15 kcal/mol
Lower bond dissociation energy supports milder cross-coupling conditions
Gas-phase proxy; may not fully capture solution-phase reactivity
Organic Synthesis Cross-Coupling Reaction Kinetics

Polarizability in Palladium-Catalyzed Couplings

The high polarizability of the iodine atom in 4-Ethyl-4'-iodobiphenyl facilitates superior stabilization of the transition state during the oxidative addition step of palladium-catalyzed cross-couplings, such as Suzuki and Stille reactions. This leads to a faster rate of reaction compared to its less polarizable chloro and fluoro analogs .

Atomic Polarizability
Data to verify
I: ~5.35 ų, Br: ~3.05 ų
Higher iodine polarizability may enhance transition-state stabilization
Atomic property; solution effects require validation
Organic Synthesis Cross-Coupling Physical Organic Chemistry

Purity for Liquid Crystal Synthesis

For advanced liquid crystal applications, the target compound 4-Ethyl-4'-iodobiphenyl is specified and supplied at a high purity of ≥99.5% [1]. In contrast, closely related analogs like 4-bromo-4'-ethylbiphenyl are more commonly supplied at lower standard purities (e.g., 98%) , reflecting the stringent impurity requirements for LC mixtures where trace halogenated contaminants can severely degrade performance.

Purity Specification
Supplier specification
≥99.5%
Minimizes ionic impurities that can degrade liquid crystal performance
Comparator analog typically at 98% purity; supplier-reported
Liquid Crystals Materials Science Quality Control

Refractive Index in LC Mixtures

4-Ethyl-4'-iodobiphenyl possesses a high refractive index of 1.617 [1], a key parameter for liquid crystal formulations. While the refractive indices of its bromo- and chloro- analogs are not always publicly reported, the higher polarizability of the iodine atom is expected to confer a higher refractive index compared to the lighter halogens, potentially offering advantages in the design of high-birefringence liquid crystal mixtures for improved display contrast and viewing angles.

Refractive Index
Reported
1.617
Supports design of high-birefringence liquid crystal mixtures
Direct halogen analog comparison not publicly available
Liquid Crystals Optoelectronics Physical Properties

4-Ethyl-4'-iodobiphenyl: Procurement & Application Scenarios


LC Monomer Synthesis for Advanced Displays

Procurement of 4-Ethyl-4'-iodobiphenyl is essential when synthesizing next-generation liquid crystal monomers that demand precise dielectric anisotropy and low viscosity. The ≥99.5% purity specification [1] minimizes ionic impurities that cause voltage holding ratio (VHR) decay and image sticking in LCDs, while the iodine substituent enables efficient Suzuki-Miyaura coupling with boronic acid derivatives to install the requisite alkyl or alkoxy side chains .

Cross-Coupling for π-Conjugated Systems

When designing extended π-conjugated molecules for organic electronics (e.g., OLEDs, OPVs), 4-Ethyl-4'-iodobiphenyl is a preferred building block over its bromo or chloro analogs. The lower bond dissociation energy and higher polarizability of the C-I bond [1] translate to faster, higher-yielding Suzuki, Heck, or Stille couplings, especially when reacting with sterically hindered or less reactive coupling partners, thus improving synthetic efficiency and overall yield of the target optoelectronic material.

Radiolabeled Tracers for Pharmacokinetic Studies

The presence of an iodine atom in 4-Ethyl-4'-iodobiphenyl offers a unique route for preparing radiolabeled analogs via isotope exchange [1]. For in vivo pharmacokinetic and metabolic studies of biphenyl-containing drug candidates, this compound serves as a precursor for synthesizing [125I]-labeled tracers, enabling highly sensitive detection and quantification in biological matrices—a capability not afforded by non-radiohalogenated analogs.

Structure-Property Relationships in Biphenyl LCs

In fundamental materials research, 4-Ethyl-4'-iodobiphenyl is a key building block for systematically studying the effect of terminal substituents on mesomorphic behavior. Its well-defined physical properties, such as its density of ~1.5 g/cm³ and refractive index of 1.617 [1], provide a consistent baseline for comparing new derivatives, facilitating the rational design of liquid crystal mixtures with tailored thermal and optical characteristics.

Application
Selection Property
Validation Focus
LC monomer synthesis for high-performance displays
Iodine site enables efficient cross-coupling
Voltage holding ratio and ionic impurity control
Synthesis of π-conjugated materials (OLED, OPV)
Lower C-I bond dissociation energy
Reaction yield and functional group tolerance
Radiolabeled tracer synthesis for research PK studies
Iodine atom allows isotope exchange
Detection sensitivity in biological matrices
Structure-property relationship studies in biphenyl LCs
Well-defined density and refractive index
Mesomorphic behavior and optical characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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